Edoxaban-d6
説明
Edoxaban-d6 is a derivative of edoxaban , which is an oral anticoagulant. It belongs to the class of direct oral factor Xa inhibitors . Edoxaban-d6 is used for the prevention and treatment of venous thromboembolism (VTE) , including deep vein thrombosis (DVT) and pulmonary embolism (PE). It is also indicated for the prevention of ischemic stroke and systemic embolism in patients with non-valvular atrial fibrillation (AF) .
科学的研究の応用
Edoxaban compared to warfarin has shown effectiveness in preventing thromboembolism in patients with atrial fibrillation. It provides a convenient alternative with fewer food and drug interactions and less need for frequent monitoring (Ruff et al., 2010).
In patients undergoing total knee arthroplasty, Edoxaban demonstrated significant reductions in venous thromboembolism (VTE) with a bleeding incidence similar to placebo, indicating its efficacy in post-operative thromboprophylaxis (Fuji et al., 2010).
Edoxaban's interactions with other drugs have been extensively reviewed, highlighting the need for careful evaluation when prescribing non-vitamin K antagonist oral anticoagulants (NOACs) due to potential drug-drug interactions (Corsini et al., 2020).
Another study compared Edoxaban and warfarin in patients with atrial fibrillation, finding that Edoxaban was noninferior in preventing stroke or systemic embolism and had lower rates of major bleeding and death from cardiovascular causes (Giugliano et al., 2013).
Laboratory measurement of the anticoagulant activity of Edoxaban has been studied, providing insights into the interpretation of coagulation tests in Edoxaban-treated patients (Cuker & Husseinzadeh, 2015).
Edoxaban's pharmacokinetic properties and phase III clinical development focusing on stroke and venous thromboembolism prevention have been discussed in detail (Ahrens & Bode, 2012).
A study on the modeling and simulation of Edoxaban exposure and response relationships in patients with atrial fibrillation supported dose selection for phase III trials (Salazar et al., 2012).
The efficacy and safety of different doses of Edoxaban in preventing venous thromboembolism in patients undergoing elective total hip replacement were evaluated, demonstrating its effectiveness in this context (Raskob et al., 2010).
Edoxaban's absolute bioavailability and the effects of the P‐glycoprotein inhibitor quinidine on its pharmacokinetics have been assessed (Matsushima et al., 2013).
A study evaluated the ability of a 3-factor prothrombin complex concentrate (3F-PCC) to reverse the anticoagulatory effects of Edoxaban, providing insights into potential reversal strategies for bleeding events or urgent surgeries (Brown et al., 2015).
特性
IUPAC Name |
N-[(1S,2R,4S)-4-[bis(trideuteriomethyl)carbamoyl]-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVDHZBSSITLCT-KUPMTGFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)CN(CC3)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Edoxaban-d6 |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。